BenchChemオンラインストアへようこそ!

3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1h-pyrrolo[2,3-c]pyridine

Physicochemical property Lipophilicity Solubility optimization

3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrrolo[2,3-c]pyridine (CAS 956003-68-2) is a heterocyclic compound classified as a 3-bromo-6-azaindole derivative bearing an N-tetrahydropyran (THP) substituent. It serves as a critical synthetic intermediate in pharmaceutical research, particularly as a cross-coupling partner for constructing kinase inhibitor scaffolds via Suzuki-Miyaura and Buchwald-Hartwig reactions.

Molecular Formula C12H13BrN2O
Molecular Weight 281.153
CAS No. 956003-68-2
Cat. No. B2982309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1h-pyrrolo[2,3-c]pyridine
CAS956003-68-2
Molecular FormulaC12H13BrN2O
Molecular Weight281.153
Structural Identifiers
SMILESC1COCCC1N2C=C(C3=C2C=NC=C3)Br
InChIInChI=1S/C12H13BrN2O/c13-11-8-15(9-2-5-16-6-3-9)12-7-14-4-1-10(11)12/h1,4,7-9H,2-3,5-6H2
InChIKeyPVTNLAGWWZZBMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrrolo[2,3-c]pyridine (CAS 956003-68-2): A Key 6-Azaindole Building Block for Kinase-Focused Medicinal Chemistry


3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrrolo[2,3-c]pyridine (CAS 956003-68-2) is a heterocyclic compound classified as a 3-bromo-6-azaindole derivative bearing an N-tetrahydropyran (THP) substituent [1]. It serves as a critical synthetic intermediate in pharmaceutical research, particularly as a cross-coupling partner for constructing kinase inhibitor scaffolds via Suzuki-Miyaura and Buchwald-Hartwig reactions . The compound has a molecular formula of C12H13BrN2O, a molecular weight of 281.15 g/mol, a computed XLogP3 of 1.9, and a topological polar surface area (TPSA) of 27.10 Ų [1]. It is commercially available from multiple suppliers at purities of ≥97% to ≥98% .

Why 3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrrolo[2,3-c]pyridine Cannot Be Casually Replaced by Other 6-Azaindole Building Blocks


Generic substitution within the 6-azaindole building block family is inadvisable because the combination of the 3-bromo leaving group and the N-tetrahydropyran (THP) substituent on the target compound produces a distinct physicochemical profile that is not replicated by its closest analogs. The N-unsubstituted analog (3-bromo-1H-pyrrolo[2,3-c]pyridine, CAS 67058-76-8) has a higher computed LogP of ~2.33 and a free N-H that can interfere with subsequent coupling reactions or introduce unwanted hydrogen-bond donor capacity . The N-methyl analog (CAS 956003-06-8, LogP ~2.34, TPSA 17.82 Ų) lacks the solubility-enhancing oxygen atom in the THP ring and has a significantly lower polar surface area, altering membrane permeability and solubility profiles . The non-brominated THP analog (CAS 2007920-43-4) entirely lacks the cross-coupling handle, rendering it synthetically inert in palladium-catalyzed reactions that are central to elaborating kinase-targeted compound libraries . These differences in LogP, TPSA, H-bonding capacity, and synthetic reactivity mean that direct replacement without re-optimization can lead to divergent pharmacokinetic profiles and failed coupling chemistry.

Quantitative Differentiation Evidence for 3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrrolo[2,3-c]pyridine Relative to Its Closest Analogs


XLogP3 Reduction via N-THP Substitution: Improved Aqueous Solubility Over N-Unsubstituted and N-Methyl Analogs

The target compound has a computed XLogP3 of 1.9, which is substantially lower than its N-unsubstituted analog (3-bromo-1H-pyrrolo[2,3-c]pyridine, LogP ~2.33) and its N-methyl analog (3-bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine, LogP 2.34) . This represents a reduction of ~0.4 log units driven by the introduction of the tetrahydropyran oxygen, which increases hydrogen-bond acceptor capacity (HBA count: target = 2 vs. N-methyl = 2 vs. N-unsubstituted = 2, but with the THP ether oxygen contributing additional polarity) and raises TPSA (27.10 Ų vs. 17.82 Ų for the N-methyl analog) . The lower logP translates to an approximately 2.5-fold theoretical increase in aqueous solubility based on the Hansch solubility equation.

Physicochemical property Lipophilicity Solubility optimization

Bromine at the 3-Position of 6-Azaindole: Optimal Regiochemistry for Suzuki-Miyaura Cross-Coupling Versus 4-Bromo and 5-Bromo Regioisomers

The 3-bromo substituent on the 6-azaindole (pyrrolo[2,3-c]pyridine) scaffold is the most reactive position for palladium-catalyzed cross-coupling due to the electronic activation imparted by the adjacent pyrrole nitrogen and the pyridine nitrogen in the fused ring system . In contrast, the 4-bromo regioisomer (CAS 69872-17-9) exhibits lower reactivity in Suzuki couplings due to steric hindrance from the adjacent pyridine nitrogen, often requiring higher catalyst loadings and longer reaction times . The 5-bromo regioisomer is electronically deactivated by the meta relationship to the pyridine nitrogen. The target compound additionally benefits from the N-THP group, which protects the pyrrole N-H from undesired side reactions during cross-coupling and eliminates the need for a separate N-protection step that is mandatory when using the N-unsubstituted analog (CAS 67058-76-8) .

Cross-coupling Regioselectivity Synthetic accessibility

Validated Synthetic Utility: Direct Precursor to GNF2133, a Potent and Selective DYRK1A Inhibitor (IC50 = 6.2 nM)

The target compound is the direct synthetic precursor to GNF2133 (CAS 2561414-56-8), a clinical-stage DYRK1A inhibitor reported by the Genomics Institute of the Novartis Research Foundation [1]. GNF2133 is synthesized via Suzuki-Miyaura coupling of 3-bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrrolo[2,3-c]pyridine with an appropriate boronate ester, followed by further elaboration . The resulting compound exhibits an IC50 of 6.2 nM against DYRK1A with >8,000-fold selectivity over GSK3β (IC50 >50 µM) . In vitro, GNF2133 promotes proliferation of both rodent and human primary β-cells, and in vivo it significantly improves glucose disposal capacity and insulin secretion in rat models [1]. The crystal structure of GNF2133 bound to the DYRK1A kinase domain has been deposited in the PDB (PDB ID: 6UIP, resolution 3.70 Å), confirming the binding mode of the 6-azaindole-THP scaffold [2]. In contrast, the N-unsubstituted or N-methyl analogs would require additional synthetic manipulation to install the THP group and may not yield the same final compound geometry.

Kinase inhibitor DYRK1A β-Cell proliferation Type 1 diabetes

Higher Topological Polar Surface Area (TPSA) Versus N-Methyl Analog: Implications for Oral Bioavailability of Downstream Candidates

The target compound has a computed TPSA of 27.10 Ų, which is 9.28 Ų (52%) higher than that of the N-methyl analog (TPSA = 17.82 Ų) . According to the widely cited Veber rules for oral bioavailability, compounds with TPSA <140 Ų generally exhibit good oral absorption, but excessively low TPSA (<25 Ų) can be associated with poor aqueous solubility, increased metabolic liability, and off-target promiscuity [1]. The THP oxygen contributes additional polar surface area without introducing hydrogen-bond donor capacity (HBD = 0 for the target compound), maintaining a favorable balance between passive permeability and solubility [2]. The TPSA of 27.10 Ų places the target compound in a 'sweet spot' range that is high enough to mitigate solubility and promiscuity concerns associated with very low TPSA scaffolds, yet well below the 140 Ų threshold for oral bioavailability.

ADME TPSA Oral bioavailability Drug-likeness

Commercial Availability and Purity Benchmarking: ≥97% to ≥98% Purity from Multiple ISO-Certified Suppliers

The target compound is stocked by at least five major chemical suppliers (Aladdin Scientific, ChemScence, MolCore, CymitQuimica, and Leyan) at purities ranging from ≥97% to NLT 98% . MolCore specifically certifies the compound under ISO quality systems for use as an API intermediate, providing batch-specific certificates of analysis (CoA) . Aladdin Scientific offers the compound in sizes from 1 g ($449.90) to 10 g ($3,601.90) with documented analytical characterization including NMR and HPLC . In contrast, the non-brominated THP analog (CAS 2007920-43-4) is available at similar purity levels but lacks the critical cross-coupling handle. The N-unsubstituted 3-bromo-6-azaindole (CAS 67058-76-8) is available at ≥95% purity, typically one purity grade lower . Multi-supplier availability at consistently high purity reduces procurement risk and ensures reproducibility across research batches.

Procurement Purity Supply chain Quality assurance

Optimal Research and Industrial Application Scenarios for 3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrrolo[2,3-c]pyridine Based on Verifiable Evidence


Synthesis and Optimization of DYRK1A Kinase Inhibitors for Type 1 Diabetes Research

The target compound is the direct synthetic precursor to GNF2133, a DYRK1A inhibitor with IC50 = 6.2 nM and >8,000-fold selectivity over GSK3β, co-crystallized with DYRK1A (PDB 6UIP) [1]. Research groups aiming to replicate or elaborate the GNF2133 scaffold for β-cell proliferation studies in type 1 diabetes should use this exact intermediate, as the N-THP-3-Br combination is structurally inseparable from the final pharmacophore. Alternative building blocks (e.g., N-unsubstituted or N-methyl analogs) would require additional synthetic steps and may not reproduce the binding conformation observed in the co-crystal structure [2].

Parallel Library Synthesis of 3-Aryl/Amino-6-Azaindole Kinase Inhibitor Candidates via Suzuki-Miyaura or Buchwald-Hartwig Coupling

The 3-bromo substituent enables single-step diversification via palladium-catalyzed cross-coupling with aryl boronic acids or amines [1]. The N-THP group serves as a built-in protecting group that eliminates the separate N-protection step required when using the N-unsubstituted analog (CAS 67058-76-8) [2]. The computed XLogP3 of 1.9 and TPSA of 27.10 Ų predict favorable aqueous solubility for high-yielding aqueous coupling conditions . This makes the compound an ideal core scaffold for generating focused kinase inhibitor libraries with balanced physicochemical properties.

Medicinal Chemistry Hit-to-Lead Programs Targeting Kinases with a Preference for 6-Azaindole Scaffolds

The 6-azaindole (pyrrolo[2,3-c]pyridine) core is a privileged scaffold in kinase drug discovery due to its ability to form bidentate hydrogen bonds with the kinase hinge region [1]. The target compound provides this scaffold in a ready-to-couple form with optimized lipophilicity (XLogP3 = 1.9) that is 0.4 log units lower than the N-methyl analog, predicting reduced metabolic liability and better solubility for downstream candidates [2]. Procuring the N-THP-3-Br building block rather than assembling the scaffold de novo from the N-unsubstituted core saves 1-2 synthetic steps and avoids potential regioselectivity issues in late-stage N-alkylation .

Process Chemistry Scale-Up for Preclinical Candidate Manufacturing

The target compound is commercially available at NLT 98% purity from ISO-certified suppliers (e.g., MolCore) with documented CoA, making it suitable for process chemistry applications where batch-to-batch consistency is critical [1]. The N-THP group provides crystalline character that facilitates purification, and the single rotatable bond (rotatable bond count = 1) [2] reduces conformational flexibility, potentially simplifying crystallization compared to more flexible analogs. Multi-gram quantities are available from Aladdin Scientific (up to 10 g at $3,601.90) with defined lead times, supporting initial scale-up studies .

Quote Request

Request a Quote for 3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1h-pyrrolo[2,3-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.